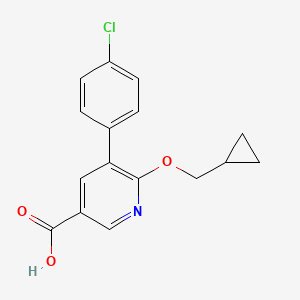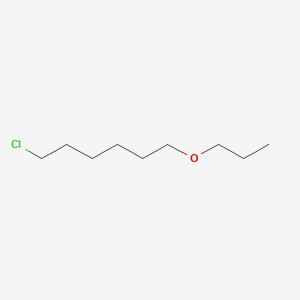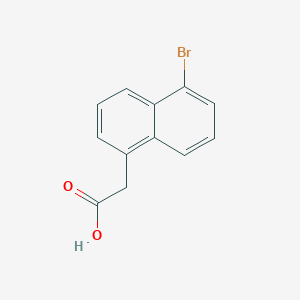
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro-
描述
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, chloro, and fluoro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-amino-4-chloro-3-fluoroaniline is acylated with ethanoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
相似化合物的比较
- Ethanone, 1-(2-amino-4-chlorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-3-fluorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-4-chloro-3-methylphenyl)-2-chloro-
Comparison: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with different substituents. The specific arrangement of these groups can lead to distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C8H6Cl2FNO |
|---|---|
分子量 |
222.04 g/mol |
IUPAC 名称 |
1-(2-amino-4-chloro-3-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3,12H2 |
InChI 键 |
JMTRCMUHKAGCTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CCl)N)F)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)


![[3-(5-Amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]methanol](/img/structure/B8622210.png)
![5-Phenyl-1H-pyrazolo[4,3-c]isoquinoline-3-carboxylic acid](/img/structure/B8622222.png)


![4-N-(3-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8622249.png)





